5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Kinase inhibitor design Lipophilic ligand efficiency Pyrazoloquinoline SAR

5-(2-Methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 902278-39-1) is a fully synthetic, fused pentacyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class, further rigidified by a [1,3]dioxolo ring. The core scaffold is recognized in kinase inhibitor design, with recent patents disclosing substituted 1H-pyrazolo[4,3-c]quinolines as dual HPK1/FLT3 inhibitors for oncology.

Molecular Formula C25H19N3O3
Molecular Weight 409.445
CAS No. 902278-39-1
Cat. No. B2982917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
CAS902278-39-1
Molecular FormulaC25H19N3O3
Molecular Weight409.445
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6
InChIInChI=1S/C25H19N3O3/c1-29-21-10-6-5-9-17(21)13-28-14-19-24(16-7-3-2-4-8-16)26-27-25(19)18-11-22-23(12-20(18)28)31-15-30-22/h2-12,14H,13,15H2,1H3
InChIKeyDGFVWZSHGDDPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 902278-39-1): Chemoinformatic Baseline and Procurement Context


5-(2-Methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 902278-39-1) is a fully synthetic, fused pentacyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class, further rigidified by a [1,3]dioxolo ring [1]. The core scaffold is recognized in kinase inhibitor design, with recent patents disclosing substituted 1H-pyrazolo[4,3-c]quinolines as dual HPK1/FLT3 inhibitors for oncology [2]. The compound incorporates a 2-methoxybenzyl substituent at the N5 position and a phenyl group at C3, structural features expected to modulate lipophilicity, metabolic stability, and target engagement relative to unsubstituted or differently substituted analogs [1]. This compound is cataloged in commercial screening libraries under the ChemDiv collection, typically supplied at ≥95% purity for early-stage drug discovery campaigns.

Why Interchangeability Among [1,3]Dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Analogs Is Not Supported for 902278-39-1


Within the [1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline series, even subtle variations in the benzyl substituent at the N5 position can lead to markedly different pharmacological profiles. Published structure-activity relationship (SAR) analyses on pyrazolo[4,3-c]quinolines demonstrate that aryl substitution pattern, electronic character, and steric bulk directly influence inhibitory potency against iNOS and COX-2 in RAW 264.7 macrophages [1]. The 2-methoxybenzyl group in this compound introduces a hydrogen-bond acceptor and electron-donating moiety at an ortho position, which is absent in the unsubstituted benzyl, 4-methoxybenzyl, or 4-chlorobenzyl analogs commonly listed in screening decks. Because logD, polar surface area, and conformational flexibility all modulate target binding, substituting this compound with a close analog lacking the 2-methoxybenzyl group risks altering both potency rank-order and selectivity window, potentially derailing a lead-optimization campaign [1].

Quantitative Differentiation Evidence for 5-(2-Methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (902278-39-1) Relative to In-Class Analogs


Enhanced Lipophilic Ligand Efficiency vs. Unsubstituted Benzyl Analog Driven by 2-Methoxybenzyl Substitution

The introduction of a 2-methoxybenzyl group at N5 increases calculated logP by approximately 0.5–0.8 log units relative to the unsubstituted benzyl analog (5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline), while simultaneously contributing a hydrogen-bond acceptor that can improve binding-site complementarity. In the context of kinase inhibitor optimization, this moderate lipophilicity gain without a proportional increase in molecular weight is consistent with improved lipophilic ligand efficiency (LLE), a parameter correlated with higher probability of clinical candidate advancement [1]. Direct head-to-head experimental comparison data for this compound are not publicly available; the quantified difference is therefore derived from class-level computational predictions and SAR trends.

Kinase inhibitor design Lipophilic ligand efficiency Pyrazoloquinoline SAR

Steric and Electronic Differentiation from 3-Methoxybenzyl Isomer Potentially Influencing Kinase Selectivity

The ortho-methoxy substitution in this compound creates a steric environment around the N5-benzyl group that is distinct from the meta-methoxy isomer (CAS 866348-47-2). In pyrazolo[4,3-c]quinoline-derived kinase inhibitors, the orientation of the N5 substituent dictates the compound's ability to access the hydrophobic back pocket of the ATP-binding site [1]. Ortho-substituted benzyl groups generally exhibit a greater dihedral angle relative to the quinoline plane, potentially altering the fit within the kinase hinge region when compared to meta-substituted analogs. This conformational difference, while not yet experimentally quantified for this specific pair, is a recognized determinant of selectivity among pyrazoloquinoline kinase inhibitors.

Kinase selectivity Positional isomer SAR Pyrazoloquinoline scaffold

Potential for Reduced Off-Target iNOS/COX-2 Activity Compared to Non-Dioxolo Pyrazolo[4,3-c]quinolines

The [1,3]dioxolo ring fusion is known to rigidify the quinoline core, altering the geometry of the N1 and C3 substituents relative to non-fused pyrazolo[4,3-c]quinolines. In published anti-inflammatory assays, non-dioxolo pyrazolo[4,3-c]quinoline derivatives (e.g., compounds 2i and 2m) achieved IC50 values for NO production inhibition in the low micromolar range (approximately 1–5 µM) in LPS-stimulated RAW 264.7 cells, comparable to the iNOS-selective inhibitor 1400 W [1]. The dioxolo-fused scaffold, by constraining the molecular conformation, may shift the selectivity profile away from iNOS/COX-2 and toward kinase targets. While direct experimental IC50 data for 902278-39-1 are not available, the scaffold modification is predicted to reduce iNOS inhibitory potency relative to the flexible analogs, potentially providing a cleaner kinase-focused pharmacological profile.

Anti-inflammatory selectivity iNOS inhibition COX-2 inhibition

Intellectual Property Differentiation: Scaffold Feature in HPK1/FLT3 Inhibitor Patent Landscape

Recent patent literature (US 2025/0011319 A1) claims substituted 1H-pyrazolo[4,3-c]quinolines as dual HPK1/FLT3 inhibitors, with exemplified compounds bearing diverse substitution patterns including halogen, alkoxy, and heteroaryl groups [1]. The [1,3]dioxolo fusion, as present in 902278-39-1, represents a distinct structural sub-class that is not extensively exemplified in this patent, potentially offering freedom-to-operate advantages. Compounds in the patent with IC50 values <100 nM against HPK1 and FLT3 establish the clinical relevance of the pyrazolo[4,3-c]quinoline scaffold for immuno-oncology applications; the dioxolo analog may serve as a structurally differentiated starting point for lead generation.

HPK1 inhibitor FLT3 inhibitor Cancer immunotherapy Patent landscape

Recommended Application Scenarios for 5-(2-Methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Procurement


Kinase-Focused Lead Generation Library Design Leveraging Ortho-Methoxybenzyl Substitution

Incorporate 902278-39-1 into a diversity-oriented kinase screening deck. The ortho-methoxybenzyl group differentiates it from simple benzyl and para-substituted analogs, increasing the probability of identifying selective kinase hinge-binders with reduced iNOS/COX-2 polypharmacology. Pair with the meta-methoxy isomer (866348-47-2) to probe positional SAR within a single screening campaign [1].

Intellectual Property Derisking of Pyrazolo[4,3-c]quinoline Kinase Inhibitor Programs

For organizations building HPK1 or FLT3 inhibitor programs, use 902278-39-1 as a structurally differentiated scaffold that lies outside the primary chemical space claimed in US 2025/0011319. The dioxolo fusion introduces a rigidity element absent from the patent's exemplified compounds, supporting subsequent composition-of-matter claims [1].

Computational Chemistry Benchmarking and Docking Studies with Conformationally Constrained Ligands

The rigid [1,3]dioxolo-fused quinoline core makes 902278-39-1 an ideal test ligand for validating docking algorithms and molecular dynamics simulations. Its limited rotational freedom simplifies conformational sampling, enabling more accurate benchmarking of scoring functions against pyrazoloquinoline kinase targets [2].

Quote Request

Request a Quote for 5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.